molecular formula C7H10Cl2O B13934243 3-Chlorocyclohexane-1-carbonyl chloride CAS No. 54417-92-4

3-Chlorocyclohexane-1-carbonyl chloride

Cat. No.: B13934243
CAS No.: 54417-92-4
M. Wt: 181.06 g/mol
InChI Key: LAZXZYFFWDONMF-UHFFFAOYSA-N
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Description

3-Chlorocyclohexane-1-carbonyl chloride (C₇H₁₀Cl₂O) is a bicyclic organochloride featuring a cyclohexane ring substituted with a chlorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. Its molecular weight is 181.0597 g/mol, and its structure includes 20 bonds: 10 non-hydrogen bonds, one acyl halogenide (aliphatic), one six-membered ring, and one rotatable bond . The stereochemistry of the compound is defined as (1S,3S), influencing its spatial arrangement and reactivity.

Key identifiers:

  • SMILES: ClC1CCCC(C1)C(Cl)=O
  • InChIKey: LAZXZYFFWDONMF-WDSKDSINSA-N
  • CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds are cataloged under unique CAS identifiers (e.g., 65514-82-1 for analogues) .

Acyl chlorides like this compound are highly reactive, commonly used in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution.

Properties

CAS No.

54417-92-4

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

3-chlorocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2

InChI Key

LAZXZYFFWDONMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Data Table: Properties Relevant to Preparation

Property Value
Molecular Formula C7H10Cl2O
Molecular Weight 181.06 g/mol
IUPAC Name 3-Chlorocyclohexane-1-carbonyl chloride
Sensitivity Hydrolyzes in presence of moisture
Typical Reaction Temp. Controlled, approx. 0–50 °C (varies)

(Source: EvitaChem product description and chemical data)

Chlorination of Cyclohexane Derivatives Followed by Acyl Chloride Formation

Chlorination of Cyclohexane

Chlorination of cyclohexane to produce chlorocyclohexane derivatives is a well-established process, often performed via radical chlorination using chlorine gas under photochemical initiation.

  • Industrial method: A tower-type reactive distillation column is used for continuous chlorination of cyclohexane with chlorine gas.
  • Reaction conditions: Molar ratios of cyclohexane to chlorine between 0.8:1 to 1.5:1, temperatures in the range of 140–150 °C at the tower bottom and 60–70 °C at the top.
  • Initiation: Light (sunlight or blue light) initiates the radical chlorination.
  • Product purity: Crude chlorocyclohexane with 92–93% purity is obtained, which can be purified to >99.5% by vacuum distillation.

This chlorocyclohexane can then be further functionalized to the corresponding carbonyl chloride.

(Source: Patent CN1274651C on chlorocyclohexane production)

Conversion to this compound

The chlorinated cyclohexane intermediate undergoes oxidation and subsequent conversion to the acyl chloride. Commonly, oxidation of chlorocyclohexane to 3-chlorocyclohexanecarboxylic acid is followed by treatment with chlorinating agents such as thionyl chloride or oxalyl chloride to yield the acyl chloride.

  • Oxidation step: Typically performed using strong oxidants (e.g., potassium permanganate, chromium-based reagents).
  • Chlorination step: Reaction with thionyl chloride (SOCl2) converts the acid to the acyl chloride.
  • Reaction conditions: Reflux under anhydrous conditions, often with catalytic amounts of DMF to enhance chlorination efficiency.

This two-step process is widely used due to the availability of chlorocyclohexane and the robustness of acyl chloride formation.

Alternative Synthetic Routes

Ferric Chloride-Catalyzed Deoxygenative Chlorination of Carbonyls

Recent advances have demonstrated the use of ferric chloride (FeCl3) as a catalyst for the direct deoxygenative chlorination of carbonyl compounds, employing chlorosilane reagents such as chlorodimethylsilane (HMe2SiCl) or dichloromethylsilane (HMeSiCl2).

  • Advantages: Mild reaction conditions, simple operation, low cost, and good substrate scope.
  • Mechanism: FeCl3 catalyzes the reduction of the carbonyl oxygen and simultaneous chlorination, providing a one-pot synthesis of acyl chlorides.
  • Applicability: This method could be adapted for the synthesis of this compound from the corresponding 3-chlorocyclohexanone or acid derivatives.

(Source: SAGE Journals, 2020)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Reference
Direct chlorination of cyclohexanecarbonyl chloride Chlorine gas, controlled temp. Direct, fewer steps Requires careful control
Radical chlorination of cyclohexane + oxidation + chlorination Chlorine gas (light initiation), oxidants, SOCl2 Industrial scale, high purity Multi-step, harsh reagents
Ferric chloride-catalyzed deoxygenative chlorination FeCl3 catalyst, HMe2SiCl or HMeSiCl2 Mild, one-pot, cost-effective Newer method, less industrial use

Research Discoveries and Analytical Considerations

  • Analytical challenges exist in identifying chlorinated cyclohexane derivatives due to isomer complexity and similar mass spectra. Advanced gas chromatography and retention index calculations have been developed to distinguish isomers effectively.
  • The moisture sensitivity of this compound necessitates handling under anhydrous conditions to prevent hydrolysis and degradation.
  • Photochemical initiation in chlorination reactions enhances selectivity and yield, as demonstrated in industrial chlorocyclohexane synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Cyclohexanecarboxylic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-chlorocyclohexane-1-carbonyl chloride with three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
This compound C₇H₁₀Cl₂O 181.06 Cyclohexane ring, 3-Cl, 1-carbonyl chloride, saturated backbone Not specified
3-Methyl-2-cyclohexene-1-carbonyl chloride C₈H₁₁ClO 158.63 Cyclohexene ring (unsaturated), 3-methyl, 1-carbonyl chloride 65514-82-1
2,2,4-Trimethyl-3-cyclohexene-1-carbonyl chloride C₁₀H₁₅ClO 186.68 Cyclohexene ring (unsaturated), 2,2,4-trimethyl, 1-carbonyl chloride 75091-77-9
Chlorocyclohexane (Cyclohexyl chloride) C₆H₁₁Cl 118.60 Saturated cyclohexane ring, single Cl substituent (no carbonyl group) 542-18-7

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